molecular formula C17H11F2N B12953380 2,3-Bis(2-fluorophenyl)pyridine

2,3-Bis(2-fluorophenyl)pyridine

Cat. No.: B12953380
M. Wt: 267.27 g/mol
InChI Key: RHMCEXMPXBRRJC-UHFFFAOYSA-N
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Description

2,3-Bis(2-fluorophenyl)pyridine is a fluorinated heterocyclic compound that belongs to the class of pyridines. This compound is characterized by the presence of two fluorophenyl groups attached to the 2 and 3 positions of the pyridine ring. The incorporation of fluorine atoms into the aromatic ring significantly alters the chemical and physical properties of the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-fluorophenyl)pyridine typically involves the use of fluorinated building blocks and palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,3-dibromopyridine with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(2-fluorophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyridine derivatives.

    Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Fluorine-substituted aromatic compounds with various functional groups.

Scientific Research Applications

2,3-Bis(2-fluorophenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(2-fluorophenyl)pyridine is primarily related to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins and enzymes. In biological systems, it may disrupt key cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(2-Fluorophenyl)pyridine
  • 2,4-Difluorophenylpyridine
  • 2,6-Difluorophenylpyridine

Comparison: 2,3-Bis(2-fluorophenyl)pyridine is unique due to the presence of two fluorophenyl groups at the 2 and 3 positions of the pyridine ring. This structural feature imparts distinct chemical and physical properties compared to other fluorinated pyridines. For example, the compound exhibits higher stability and different reactivity patterns in substitution and coupling reactions. Additionally, its enhanced lipophilicity and electron-withdrawing effects make it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C17H11F2N

Molecular Weight

267.27 g/mol

IUPAC Name

2,3-bis(2-fluorophenyl)pyridine

InChI

InChI=1S/C17H11F2N/c18-15-9-3-1-6-12(15)13-8-5-11-20-17(13)14-7-2-4-10-16(14)19/h1-11H

InChI Key

RHMCEXMPXBRRJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC=C2)C3=CC=CC=C3F)F

Origin of Product

United States

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